molecular formula C21H20ClN3O3S B2725998 N-(4-(2-((4-chlorophenethyl)amino)-2-oxoethyl)thiazol-2-yl)-4-methoxybenzamide CAS No. 941984-94-7

N-(4-(2-((4-chlorophenethyl)amino)-2-oxoethyl)thiazol-2-yl)-4-methoxybenzamide

Cat. No.: B2725998
CAS No.: 941984-94-7
M. Wt: 429.92
InChI Key: NNOWCBLEIFGDFT-UHFFFAOYSA-N
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Description

N-(4-(2-((4-chlorophenethyl)amino)-2-oxoethyl)thiazol-2-yl)-4-methoxybenzamide is a complex organic compound that features a thiazole ring, a chlorophenethyl group, and a methoxybenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(2-((4-chlorophenethyl)amino)-2-oxoethyl)thiazol-2-yl)-4-methoxybenzamide typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Attachment of the Chlorophenethyl Group: This step involves the nucleophilic substitution reaction where the chlorophenethylamine is introduced to the thiazole ring.

    Formation of the Amide Bond: The final step involves the coupling of the thiazole derivative with 4-methoxybenzoyl chloride under basic conditions to form the desired benzamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring and the phenethylamine moiety.

    Reduction: Reduction reactions can target the carbonyl group in the amide bond.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

    Oxidation: Products may include sulfoxides or sulfones.

    Reduction: Products may include primary amines or alcohols.

    Substitution: Products may include halogenated or nitrated derivatives.

Scientific Research Applications

N-(4-(2-((4-chlorophenethyl)amino)-2-oxoethyl)thiazol-2-yl)-4-methoxybenzamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its structural similarity to known bioactive compounds.

    Biological Research: The compound can be used as a probe to study biological pathways and molecular interactions.

    Industrial Applications: It may be used in the development of new materials or as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of N-(4-(2-((4-chlorophenethyl)amino)-2-oxoethyl)thiazol-2-yl)-4-methoxybenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(4-chlorophenyl)-N′-(5-nitro-1,3-thiazol-2-yl)urea: This compound shares the thiazole ring and chlorophenyl group but differs in its urea linkage.

    4-(2-(6-amino-4-oxo-4,5-dihydro-1H-pyrrolo[2,3-d]pyrimidin-3-yl)ethyl)benzamide: This compound has a similar benzamide structure but features a pyrrolo[2,3-d]pyrimidine ring.

Uniqueness

N-(4-(2-((4-chlorophenethyl)amino)-2-oxoethyl)thiazol-2-yl)-4-methoxybenzamide is unique due to its combination of a thiazole ring, chlorophenethyl group, and methoxybenzamide moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

IUPAC Name

N-[4-[2-[2-(4-chlorophenyl)ethylamino]-2-oxoethyl]-1,3-thiazol-2-yl]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClN3O3S/c1-28-18-8-4-15(5-9-18)20(27)25-21-24-17(13-29-21)12-19(26)23-11-10-14-2-6-16(22)7-3-14/h2-9,13H,10-12H2,1H3,(H,23,26)(H,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNOWCBLEIFGDFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=NC(=CS2)CC(=O)NCCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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